molecular formula C21H19N3O5 B2363890 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide CAS No. 941900-05-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide

Cat. No. B2363890
CAS RN: 941900-05-6
M. Wt: 393.399
InChI Key: CFXXQUMSLLGTAA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzodioxin, a methoxy group, a methylphenyl group, and a pyridazine ring. These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzodioxin and pyridazine rings, in particular, are likely to contribute to the compound’s stability and reactivity .

Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide have been synthesized and characterized, providing insights into their potential physical and chemical properties. For example, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives highlight the importance of detailed chemical analysis in understanding compound structures and potential reactivity. This foundational work is crucial for subsequent applications in various fields of scientific research (Hassan, Hafez, & Osman, 2014).

Cytotoxicity and Antimicrobial Activity

Several studies have investigated the cytotoxic and antimicrobial activities of related compounds, providing a potential application area for this compound. The evaluation of cytotoxic activity against cancer cell lines or antimicrobial efficacy against various pathogens could offer insights into therapeutic potentials. For instance, research on fluoroquinolone-based 4-thiazolidinones showcases the process of evaluating antimicrobial activity, which could be analogous to studies conducted on similar compounds (Patel & Patel, 2010).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes such as α-glucosidase and acetylcholinesterase . These enzymes play crucial roles in carbohydrate metabolism and neurotransmission, respectively.

Mode of Action

Based on the inhibitory activity of similar compounds, it can be hypothesized that this compound may bind to the active sites of its target enzymes, thereby inhibiting their activity .

Biochemical Pathways

The inhibition of α-glucosidase and acetylcholinesterase can affect several biochemical pathways. For instance, α-glucosidase inhibition can disrupt carbohydrate digestion and absorption, potentially leading to reduced postprandial hyperglycemia. On the other hand, acetylcholinesterase inhibition can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the extent of their inhibition. For instance, if it inhibits α-glucosidase, it could potentially reduce postprandial hyperglycemia, which could be beneficial in managing diabetes. If it inhibits acetylcholinesterase, it could enhance cholinergic neurotransmission, which could have implications in conditions like Alzheimer’s disease .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-13-5-3-4-6-15(13)24-19(25)12-18(27-2)20(23-24)21(26)22-14-7-8-16-17(11-14)29-10-9-28-16/h3-8,11-12H,9-10H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXXQUMSLLGTAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC4=C(C=C3)OCCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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